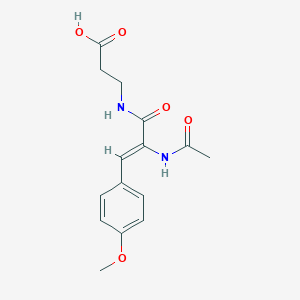
N-(2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine, also known as NAPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. NAPA is a derivative of the non-steroidal anti-inflammatory drug (NSAID) naproxen and has been synthesized using a variety of methods.
Mécanisme D'action
The mechanism of action of N-(2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and other inflammatory mediators. N-(2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine has been shown to selectively inhibit COX-2, which is induced in response to inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation. N-(2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine also inhibits the activation of nuclear factor-kappa B (NF-kB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
N-(2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine has been shown to have various biochemical and physiological effects, including the inhibition of prostaglandin synthesis, the reduction of inflammatory cytokine production, and the induction of apoptosis in cancer cells. N-(2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine has also been shown to reduce oxidative stress and protect against neuronal damage in animal models of neurodegenerative diseases. In addition, N-(2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine has been shown to have analgesic and antipyretic effects, similar to those of naproxen.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine in lab experiments is its selectivity for COX-2, which allows for the study of the role of COX-2 in various diseases and conditions. Another advantage is its potential applications in cancer therapy and neuroprotection. However, one limitation of using N-(2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine in lab experiments is its relatively low solubility in aqueous solutions, which can limit its bioavailability and effectiveness.
Orientations Futures
There are several future directions for research on N-(2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields of research, and the exploration of its mechanism of action and biochemical and physiological effects. In addition, further studies are needed to determine the optimal dosage and administration of N-(2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine in various diseases and conditions.
Méthodes De Synthèse
N-(2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine can be synthesized using a variety of methods, including the reaction of naproxen with N-acetylglycine and the reaction of 4-methoxyphenylacetic acid with N-acetylalanine. The most commonly used method involves the reaction of naproxen with N-acetyl-beta-alanine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This method results in the formation of N-(2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine with a yield of around 60-70%.
Applications De Recherche Scientifique
N-(2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine has been studied for its potential applications in various fields of research, including cancer therapy, inflammation, and neuroprotection. In cancer therapy, N-(2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation, N-(2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine has been shown to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the pathogenesis of various inflammatory diseases. In neuroprotection, N-(2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine has been shown to protect against oxidative stress and neuronal damage, which are associated with neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
172798-50-4 |
|---|---|
Nom du produit |
N-(2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine |
Formule moléculaire |
C15H18N2O5 |
Poids moléculaire |
306.31 g/mol |
Nom IUPAC |
3-[[(Z)-2-acetamido-3-(4-methoxyphenyl)prop-2-enoyl]amino]propanoic acid |
InChI |
InChI=1S/C15H18N2O5/c1-10(18)17-13(15(21)16-8-7-14(19)20)9-11-3-5-12(22-2)6-4-11/h3-6,9H,7-8H2,1-2H3,(H,16,21)(H,17,18)(H,19,20)/b13-9- |
Clé InChI |
XBJBLALDXSAKCQ-LCYFTJDESA-N |
SMILES isomérique |
CC(=O)N/C(=C\C1=CC=C(C=C1)OC)/C(=O)NCCC(=O)O |
SMILES |
CC(=O)NC(=CC1=CC=C(C=C1)OC)C(=O)NCCC(=O)O |
SMILES canonique |
CC(=O)NC(=CC1=CC=C(C=C1)OC)C(=O)NCCC(=O)O |
Synonymes |
3-[[(Z)-2-acetamido-3-(4-methoxyphenyl)prop-2-enoyl]amino]propanoic ac id |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




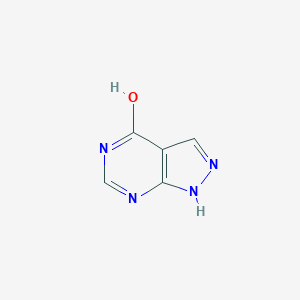

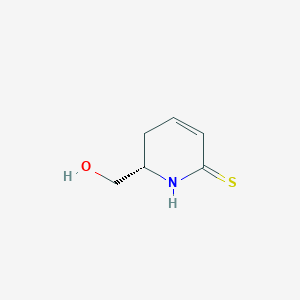
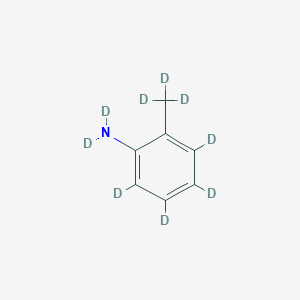
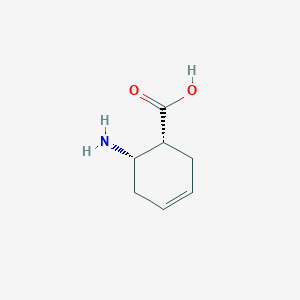
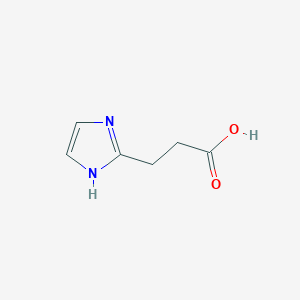


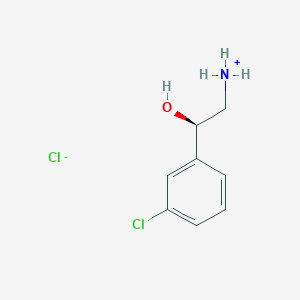


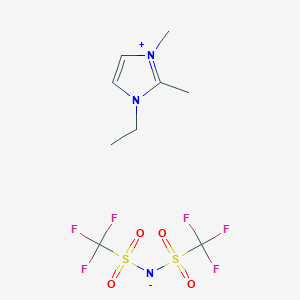
![Carbamic acid, [2-(methoxyamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl](/img/structure/B68470.png)